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Cat. No.: B1200545 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
2-Phenylpropanamide, with the CAS number 1125-70-8, is an organic compound that has

garnered interest in various scientific fields for its diverse biological activities. Structurally, it is

an amide derivative of 2-phenylpropanoic acid. This technical guide provides a comprehensive

overview of its chemical and physical properties, detailed synthesis methodologies, and an

exploration of its biological functions, including its anti-inflammatory, acetylcholinesterase

inhibitory, metalloproteinase inhibitory, and antioxidant properties. The guide also includes

detailed experimental protocols for its synthesis and for the evaluation of its biological activities,

along with a summary of its safety profile.

Chemical and Physical Properties
2-Phenylpropanamide is a white to off-white solid. Its chemical and physical properties are

summarized in the table below.
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Property Value Reference(s)

CAS Number 1125-70-8

Molecular Formula C₉H₁₁NO

Molecular Weight 149.19 g/mol [1]

IUPAC Name 2-phenylpropanamide

Synonyms

Hydratropamide, 2-

phenylpropionamide, α-

Methylbenzeneacetamide

[1]

Appearance White to off-white solid

Melting Point Not available

Boiling Point Not available

Solubility
Soluble in organic solvents

such as ethanol and methanol.

pKa Not available

Synthesis of 2-Phenylpropanamide
Several synthetic routes for the preparation of 2-Phenylpropanamide have been reported. The

most common methods are detailed below.

Synthesis via Acyl Chloride Aminolysis
This is a direct method involving the reaction of 2-phenylpropanoyl chloride with ammonia.

Experimental Protocol:

Preparation of 2-Phenylpropanoyl Chloride: To a solution of 2-phenylpropanoic acid in an

anhydrous solvent such as dichloromethane or toluene, add thionyl chloride (1.2 equivalents)

dropwise at 0 °C. The reaction mixture is then stirred at room temperature for 2-4 hours or

until the reaction is complete (monitored by TLC). The excess thionyl chloride and solvent

are removed under reduced pressure to yield crude 2-phenylpropanoyl chloride.
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Amidation: The crude 2-phenylpropanoyl chloride is dissolved in a suitable anhydrous

solvent like diethyl ether or tetrahydrofuran. The solution is cooled to 0 °C, and an excess of

aqueous ammonia or ammonia gas is passed through the solution with vigorous stirring. The

reaction is typically exothermic.

Work-up and Purification: After the reaction is complete, the resulting mixture is filtered to

remove ammonium chloride precipitate. The filtrate is washed with water and brine, dried

over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The

crude 2-phenylpropanamide can be purified by recrystallization from a suitable solvent

system (e.g., ethyl acetate/hexanes) to afford the pure product.

Synthesis via Hofmann Rearrangement
This method involves the conversion of a primary amide to a primary amine with one less

carbon atom, however, it can be adapted for the synthesis of the amide itself from a suitable

precursor. A more relevant application of this reaction in the context of 2-phenylpropanamide
is its conversion to 1-phenylethylamine.

Experimental Protocol for Conversion to 1-Phenylethylamine:

A solution of 2-phenylpropanamide in an aqueous solution of sodium hydroxide is

prepared.

The solution is cooled, and a solution of bromine in sodium hydroxide is added dropwise with

stirring, maintaining a low temperature.

The reaction mixture is then gently warmed to facilitate the rearrangement.

After the reaction is complete, the resulting 1-phenylethylamine can be extracted with an

organic solvent and purified.[2]

Reduction to 2-Phenylpropanamine
2-Phenylpropanamide can be reduced to the corresponding amine, 2-phenylpropanamine.

Experimental Protocol:
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To a suspension of lithium aluminum hydride (LiAlH₄) in anhydrous diethyl ether or

tetrahydrofuran under an inert atmosphere, a solution of 2-phenylpropanamide in the same

solvent is added dropwise at 0 °C.

The reaction mixture is then stirred at room temperature or refluxed for several hours until

the reaction is complete.

The reaction is carefully quenched by the sequential addition of water and an aqueous

solution of sodium hydroxide.

The resulting precipitate is filtered off, and the organic layer is separated, dried, and

concentrated to give 2-phenylpropanamine.[3][4][5]

Biological Activities and Experimental Protocols
2-Phenylpropanamide has been reported to exhibit a range of biological activities. Detailed

experimental protocols to assess these activities are provided below.

Anti-inflammatory Activity
The anti-inflammatory potential of 2-phenylpropanamide can be evaluated through its ability

to inhibit the production of pro-inflammatory mediators. A common in vitro model involves the

use of lipopolysaccharide (LPS)-stimulated macrophages.

Experimental Protocol: Inhibition of Nitric Oxide (NO) Production in RAW 264.7 Macrophages

Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10%

fetal bovine serum and 1% penicillin-streptomycin at 37 °C in a humidified 5% CO₂ incubator.

Cell Treatment: Cells are seeded in 96-well plates and allowed to adhere. The cells are then

pre-treated with various concentrations of 2-phenylpropanamide for 1 hour.

Stimulation: Following pre-treatment, the cells are stimulated with LPS (1 µg/mL) for 24

hours to induce an inflammatory response.

Nitric Oxide Measurement (Griess Assay): The concentration of nitrite, a stable metabolite of

NO, in the culture supernatant is measured using the Griess reagent. An equal volume of the

cell supernatant and Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid
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and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) are mixed and incubated at room

temperature for 10 minutes. The absorbance is measured at 540 nm. A standard curve using

sodium nitrite is used to determine the nitrite concentration.

Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-

stimulated control.

Acetylcholinesterase (AChE) Inhibition
The inhibitory effect of 2-phenylpropanamide on acetylcholinesterase can be determined

using the Ellman's method.

Experimental Protocol: Ellman's Assay

Reagents: Acetylthiocholine iodide (ATCI) as the substrate, 5,5'-dithiobis-(2-nitrobenzoic

acid) (DTNB) as the chromogen, and acetylcholinesterase (AChE) enzyme are prepared in a

suitable buffer (e.g., phosphate buffer, pH 8.0).

Assay Procedure: In a 96-well plate, add the buffer, different concentrations of 2-
phenylpropanamide, and the AChE enzyme. The mixture is incubated for a pre-determined

period (e.g., 15 minutes) at a specific temperature (e.g., 37 °C).

Reaction Initiation: The reaction is initiated by the addition of DTNB and ATCI.

Measurement: The absorbance is measured kinetically at 412 nm for a few minutes. The rate

of the reaction is determined from the slope of the absorbance versus time plot.

Data Analysis: The percentage inhibition of AChE activity is calculated by comparing the

reaction rates in the presence and absence of the inhibitor. The IC₅₀ value (the concentration

of inhibitor that causes 50% inhibition) can be determined from a dose-response curve.

Metalloproteinase (MMP) Inhibition
The inhibitory activity of 2-phenylpropanamide against metalloproteinases, such as MMP-2

and MMP-9, can be assessed using gelatin zymography.

Experimental Protocol: Gelatin Zymography
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Sample Preparation: Conditioned media from cultured cells (e.g., HT1080 fibrosarcoma

cells, which secrete MMPs) treated with or without 2-phenylpropanamide are collected.

Electrophoresis: The samples are mixed with a non-reducing sample buffer and subjected to

electrophoresis on a polyacrylamide gel co-polymerized with gelatin (e.g., 1 mg/mL).

Enzyme Renaturation and Development: After electrophoresis, the gel is washed with a

Triton X-100 solution to remove SDS and allow the enzymes to renature. The gel is then

incubated in a developing buffer (containing Tris-HCl, CaCl₂, and ZnCl₂) at 37 °C for 12-24

hours. During this incubation, the MMPs digest the gelatin in the gel.

Staining and Visualization: The gel is stained with Coomassie Brilliant Blue R-250 and then

destained. Areas of gelatin degradation by MMPs will appear as clear bands against a blue

background.

Data Analysis: The intensity of the clear bands is quantified using densitometry. A decrease

in the intensity of the bands in the presence of 2-phenylpropanamide indicates inhibition of

MMP activity.[6][7][8][9][10]

Antioxidant Activity
The free radical scavenging activity of 2-phenylpropanamide can be evaluated using the

DPPH (2,2-diphenyl-1-picrylhydrazyl) assay.

Experimental Protocol: DPPH Radical Scavenging Assay

Reagent Preparation: A stock solution of DPPH in methanol is prepared.

Assay Procedure: In a 96-well plate, various concentrations of 2-phenylpropanamide are

mixed with the DPPH solution. A control containing only methanol and DPPH is also

prepared.

Incubation: The plate is incubated in the dark at room temperature for 30 minutes.

Measurement: The absorbance of the solutions is measured at 517 nm. The scavenging of

the DPPH radical by 2-phenylpropanamide results in a decrease in absorbance.
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Data Analysis: The percentage of radical scavenging activity is calculated using the formula:

[(Abs_control - Abs_sample) / Abs_control] x 100. The IC₅₀ value can be determined from a

dose-response curve.

Potential Signaling Pathways
While direct studies on the signaling pathways modulated by 2-phenylpropanamide are

limited, its reported biological activities suggest potential interactions with key cellular signaling

cascades.

NF-κB Signaling Pathway
The anti-inflammatory effects of 2-phenylpropanamide, particularly the inhibition of pro-

inflammatory mediators like NO, suggest a potential role in modulating the NF-κB (Nuclear

Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. NF-κB is a crucial

transcription factor that regulates the expression of genes involved in inflammation and

immune responses.[11][12][13][14][15][16]

Caption: Potential inhibition of the NF-κB signaling pathway by 2-Phenylpropanamide.

MAPK Signaling Pathway
The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of

cellular processes, including inflammation, proliferation, and apoptosis. It is plausible that 2-
phenylpropanamide may exert some of its biological effects through the modulation of MAPK

cascades such as ERK, JNK, and p38.[11][17][18][19][20]

Caption: Potential modulation of the MAPK signaling pathway by 2-Phenylpropanamide.

Safety and Toxicology
The safety profile of 2-phenylpropanamide is not extensively documented in publicly available

literature. Acute toxicity studies are essential to determine the lethal dose 50 (LD₅₀) and to

identify potential target organs of toxicity.

General Protocol for Acute Oral Toxicity Study (Following OECD Guideline 425):

Animals: Healthy, young adult rodents (e.g., rats or mice) of a single sex are used.
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Housing and Acclimatization: Animals are housed in appropriate conditions and acclimatized

to the laboratory environment before the study.

Dosing: The test substance is administered orally by gavage. The study typically starts with a

dose at a level expected to be moderately toxic.

Observation: Animals are observed for mortality, clinical signs of toxicity, and changes in

body weight for at least 14 days.

Data Analysis: The LD₅₀ is calculated using appropriate statistical methods.

While a specific oral LD₅₀ for 2-phenylpropanamide is not readily available, for a structurally

related compound, N,N-diethylphenylacetamide (DEPA), the oral LD₅₀ in male mice and rats

was reported to be 900 mg/kg and 825 mg/kg, respectively.[21] Another related compound,

felbamate (2-phenyl-1,3-propanediol dicarbamate), showed mortality after intraperitoneal but

not oral administration in acute toxicity studies.[22] These values for related compounds

suggest that 2-phenylpropanamide may have moderate acute toxicity. However, specific

studies on 2-phenylpropanamide are required to establish a definitive safety profile.[23][24]

[25][26][27][28]

Conclusion
2-Phenylpropanamide is a compound with a spectrum of interesting biological activities that

warrant further investigation. The synthetic methods are well-established, allowing for its

preparation for research purposes. The provided experimental protocols offer a framework for

the systematic evaluation of its anti-inflammatory, acetylcholinesterase inhibitory,

metalloproteinase inhibitory, and antioxidant properties. Future studies should focus on

elucidating the precise mechanisms of action, including its effects on key signaling pathways

such as NF-κB and MAPK, and on establishing a comprehensive toxicological profile. Such

research will be crucial for determining the potential of 2-phenylpropanamide and its

derivatives as leads for drug development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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